molecular formula C10H12FN5O3 B2363837 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine CAS No. 20227-41-2

9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine

Cat. No.: B2363837
CAS No.: 20227-41-2
M. Wt: 269.236
InChI Key: ZGYYPTJWJBEXBC-GQTRHBFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine is a synthetic nucleoside analogue. This compound is structurally similar to natural nucleosides but has been modified to enhance its biological activity and stability. It is known for its potent antitumor and antiviral properties, making it a valuable compound in medical research and treatment.

Mechanism of Action

Target of Action

The primary targets of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine are DNA polymerase α and ribonucleotide reductase . These enzymes play a crucial role in DNA synthesis and replication. DNA polymerase α is responsible for initiating DNA replication, while ribonucleotide reductase is involved in the production of deoxyribonucleotides, which are the building blocks of DNA .

Mode of Action

This compound interacts with its targets by inhibiting their function. It inhibits DNA polymerase α and ribonucleotide reductase, thereby disrupting DNA synthesis . The compound’s triphosphate form, Cl-F-ara-ATP, is a potent inhibitor of DNA polymerase α . The inhibition of DNA polymerase α is competitive with respect to dATP .

Biochemical Pathways

The inhibition of DNA polymerase α and ribonucleotide reductase by this compound affects the DNA synthesis pathway . This results in a decrease in the pools of deoxyribonucleoside triphosphates (dATP, dCTP, and dGTP), which are essential for DNA synthesis .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism to the monophosphate form by the enzyme deoxycytidine kinase . The compound’s mono-, di-, and triphosphates accumulate in cells, with the monophosphate being its major metabolite . After washing cells into drug-free medium, the elimination of each this compound nucleotide is nonlinear with a prolonged terminal phase .

Result of Action

The result of the action of this compound is the inhibition of DNA synthesis, leading to cell growth inhibition . For instance, only 5 nM of the compound inhibited K562 cell growth by 50% after 72 hours of continuous incubation . The compound’s monophosphate form, Cl-F-ara-AMP, is incorporated into DNA, and this incorporation is critical for its cytotoxicity .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of natural nucleosides. Competition studies with natural nucleosides suggest that deoxycytidine kinase is the enzyme responsible for the metabolism of this compound to the monophosphate

Biochemical Analysis

Biochemical Properties

9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine interacts with several enzymes and proteins. It is a potent inhibitor of DNA polymerase α . The compound also inhibits ribonucleotide reductase activity . These interactions play a crucial role in its mechanism of action.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to be a potent inhibitor of K562 cell growth . The compound also influences cell function by inhibiting the incorporation of thymidine into the DNA .

Molecular Mechanism

The molecular mechanism of this compound involves its triphosphate form, which inhibits DNA polymerase α and ribonucleotide reductase . This results in the inhibition of DNA synthesis . The compound is also incorporated into the DNA, inhibiting the further elongation of the DNA chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, only 5 nM of the compound inhibited K562 cell growth by 50% after 72 hours of continuous incubation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the compound has shown activity against the P388 tumor in mice on several different schedules .

Metabolic Pathways

The metabolic pathways of this compound involve its conversion to the monophosphate form by deoxycytidine kinase . The compound’s triphosphate form is also detected in cells .

Transport and Distribution

It is known that the compound accumulates in cells in its mono-, di-, and triphosphate forms .

Subcellular Localization

It is known that the compound is incorporated into the DNA , suggesting that it localizes to the nucleus where DNA replication occurs.

Preparation Methods

The synthesis of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine involves several steps. One common method starts with the preparation of the sugar moiety, 2-deoxy-2-fluoro-beta-d-arabinofuranose, which is then coupled with adenine. The reaction typically involves the use of a Lewis acid catalyst to facilitate the glycosylation process. Industrial production methods often optimize these steps to increase yield and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the compound’s functional groups, potentially enhancing its biological activity.

    Reduction: Reduction reactions can be employed to alter the compound’s electronic properties, affecting its interaction with biological targets.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the adenine or sugar moiety.

Scientific Research Applications

9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study nucleoside analogues and their chemical properties.

    Biology: The compound is employed in research on DNA synthesis and repair mechanisms, as it can be incorporated into DNA strands.

    Medicine: Its antitumor and antiviral properties make it a candidate for the development of new therapeutic agents. It has shown efficacy against various types of cancer and viral infections.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.

Comparison with Similar Compounds

9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine is unique among nucleoside analogues due to its enhanced stability and potency. Similar compounds include:

    2-Chloro-9-(2-deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine: This compound also inhibits DNA synthesis but has different pharmacokinetic properties.

    Fludarabine: Another nucleoside analogue used in cancer treatment, but with a different mechanism of action and spectrum of activity.

    Cladribine: Similar to fludarabine, it is used in the treatment of certain leukemias and has a distinct mechanism of action.

Properties

IUPAC Name

(2R,3R,4S,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5+,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYYPTJWJBEXBC-GQTRHBFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Customer
Q & A

Q1: What is the mechanism of action of 9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine?

A: this compound, often abbreviated as Cl-F-ara-A in the provided research, is a deoxyadenosine analogue. This compound exhibits its cytotoxic effects primarily through incorporation into DNA and inhibition of ribonucleotide reductase , .

Q2: How does the structure of this compound relate to its activity?

A: The fluorine atom at the 2’ position in the arabino configuration plays a significant role in its activity. Research comparing Cl-F-ara-A with its ribo-configured counterparts, 2-chloro-9-(2-deoxy-2-fluoro-beta-d-ribofuranosyl)adenine and 2-chloro-9-(2-deoxy-2,2-difluoro-beta-d-ribofuranosyl)adenine, revealed that Cl-F-ara-A demonstrated superior potency in inhibiting CEM cell growth , . This difference in activity was attributed to the more potent inhibition of ribonucleotide reductase by the arabino-configured Cl-F-ara-A.

Q3: What is the metabolic pathway of this compound within cells?

A: Cl-F-ara-A enters cells and undergoes phosphorylation by deoxycytidine kinase to form its monophosphate, Cl-F-ara-AMP . Subsequent phosphorylation steps lead to the formation of the diphosphate and ultimately the active triphosphate metabolite, Cl-F-ara-ATP.

Q4: What are the potential applications of this compound?

A: Given its potent cytotoxic activity, primarily through the inhibition of DNA synthesis and ribonucleotide reductase, Cl-F-ara-A has been investigated as a potential antitumor agent , .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.